molecular formula C10H9ClN4 B13932585 N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B13932585
M. Wt: 220.66 g/mol
InChI Key: LPNXAPUVCMSTEM-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidine core substituted with a methyl group at position 2 and a 4-chloropyridin-2-ylamine group at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural mimicry of nucleic acid bases and their role in kinase inhibition, antimicrobial activity, and anticancer applications . The chloro-substituted pyridine moiety enhances lipophilicity and may influence binding affinity to biological targets, while the methyl group contributes to steric and electronic modulation of the pyrimidine ring.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H9ClN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15)

InChI Key

LPNXAPUVCMSTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 4-chloropyridine-2-amine with 2-methylpyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of nucleic acids, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Structure: Features a phenyl group at position 2, an aminomethyl group at position 5, and a 4-chlorophenyl substituent.
  • Key Differences: The additional phenyl and aminomethyl groups increase molecular weight and complexity compared to the target compound.
  • Research Findings :
    • Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring conformation .
    • Demonstrates antimicrobial activity, suggesting pyrimidine derivatives with bulky substituents may enhance biological efficacy .
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine ()
  • Structure : Contains a nitro group at position 4 and a chlorophenyl group at position 2.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions compared to the target compound’s chloro-pyridine group.

Heterocyclic Attachments

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine ()
  • Structure : Substitutes the pyridine ring with an indazole moiety.
  • Research Findings :
    • Indazole-containing analogs are explored as pazopanib derivatives for antitumor activity, highlighting the role of heterocycle size in drug design .
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine ()
  • Structure : Incorporates a piperidine ring instead of pyridine.
CDK2 Inhibitors ()
  • Example Compound : 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17).
  • Comparison : Pyrazole substituents in Compound 17 improve kinase selectivity, whereas the target compound’s chloro-pyridine may favor different ATP-binding site interactions.
  • Activity Data :
    • Compound 17 shows a melting point of 201.2–202.3 °C, indicating high crystallinity and stability .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Name Substituents Melting Point (°C) Key Features Source
N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine 4-chloropyridine, methyl Not reported Lipophilic, kinase target -
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-... Phenyl, aminomethyl Polymorphic Antimicrobial, H-bonding
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine Nitro, chlorophenyl Not reported Electron-deficient core
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine Piperidine Not reported Basic, improved solubility

Biological Activity

N-(4-chloropyridin-2-yl)-2-methylpyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine and pyrimidine ring system, which is known to enhance biological activity through various mechanisms. The presence of the 4-chloro substituent on the pyridine ring contributes to its unique reactivity and interaction with biological targets.

1. Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit methionine aminopeptidases (MetAPs), which are crucial for protein synthesis in eukaryotic cells. Inhibition of MetAPs can lead to reduced cell proliferation and angiogenesis, making them potential candidates for cancer therapy .

2. Anti-inflammatory Effects

Studies have demonstrated that related pyrimidine derivatives can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. Compounds with electron-donating substituents enhance anti-inflammatory activity, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Pyridine derivatives have been associated with antibacterial and antifungal activities, which could be explored further in the context of this compound .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cell signaling pathways, contributing to their antitumor effects.
  • Modulation of Protein Synthesis : By inhibiting MetAPs, these compounds may effectively disrupt the synthesis of proteins necessary for tumor growth and survival.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. Treatment with pyrimidine derivatives resulted in a significant reduction in edema and inflammatory cytokines compared to control groups, highlighting their potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MetAPs
Anti-inflammatoryReduced COX-2 and iNOS expression
AntimicrobialPotential antibacterial effects

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